Reboxetine - 105017-38-7

Reboxetine

Catalog Number: EVT-3554050
CAS Number: 105017-38-7
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) classified as an antidepressant. [, , ] It is a synthetic compound primarily utilized in research for its specific interaction with the noradrenergic system. [, ] Reboxetine is a valuable tool in investigating the role of norepinephrine in various physiological and pathological processes, including depression, anxiety, and cardiovascular function. [, , , ]

Molecular Structure Analysis

Reboxetine's molecular structure consists of a 2-ethoxyphenoxy ring linked to a morpholine ring via a propanol bridge. [] It exists as two enantiomers, (R,R)-reboxetine and (S,S)-reboxetine, due to the presence of two chiral centers. [, ] The (S,S)-enantiomer is the more pharmacologically active form. [, ]

Source and Classification

Reboxetine is classified as a phenoxyphenylmorpholine derivative. It acts specifically on the norepinephrine transporter, inhibiting the reuptake of norepinephrine in the synaptic cleft, which increases its availability and enhances neurotransmission. This mechanism distinguishes it from many other antidepressants that primarily target serotonin.

Synthesis Analysis

Key steps in these syntheses often involve:

  • Formation of intermediate compounds through nucleophilic substitutions.
  • Use of protecting groups to enhance selectivity during reactions.
  • Final deprotection steps to yield the active compound.

Data on Molecular Properties

  • Melting Point: 130-132 °C
  • Solubility: Soluble in water and organic solvents like ethanol.
  • Log P (octanol-water partition coefficient): Approximately 2.04, indicating moderate lipophilicity .
Chemical Reactions Analysis

Reboxetine undergoes various chemical reactions during its synthesis, including:

  • Nucleophilic Aromatic Substitution: A key reaction where sodium alkoxide reacts with aromatic compounds to form new bonds.
  • Deprotection Reactions: Removal of protecting groups such as Boc (tert-butyloxycarbonyl) to reveal functional groups necessary for biological activity.

These reactions are crucial for achieving the desired purity and yield of the final product.

Mechanism of Action

Reboxetine functions by selectively inhibiting the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to increased levels of norepinephrine in the synaptic cleft, enhancing neurotransmission and contributing to its antidepressant effects. The selectivity for norepinephrine over serotonin is significant; studies have shown that Reboxetine has a much higher affinity for the norepinephrine transporter compared to serotonin transporters .

Data on Mechanism

  • Inhibition Constant (Ki_i) for Norepinephrine Transporter: Approximately 1.04 nM.
  • Selectivity Ratio: High selectivity for norepinephrine transporters over serotonin transporters.
Physical and Chemical Properties Analysis

Reboxetine exhibits several important physical and chemical properties:

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Typically neutral in solution.

These properties influence its formulation and storage conditions.

Applications

Reboxetine is primarily used in clinical settings for:

  • Treatment of Major Depressive Disorder: It has been shown to be effective in improving depressive symptoms compared to placebo .
  • Research Applications: Used in studies investigating norepinephrine's role in mood regulation and potential imaging studies using radiolabeled analogs for positron emission tomography.
Neuropharmacological Mechanisms of Action

Selective Norepinephrine Reuptake Inhibition Dynamics

Reboxetine functions as a potent and selective norepinephrine reuptake inhibitor (NRI) by specifically targeting the presynaptic norepinephrine transporter (NET). Its primary mechanism involves binding to NET with high affinity (Ki = 11–13.4 nM), thereby preventing the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons [1] [5] [6]. This inhibition increases extracellular NE concentrations by 200–300% in the frontal cortex, as demonstrated in in vivo microdialysis studies in rats [7]. The selectivity for NET over the serotonin transporter (SERT) is significant (68-fold higher for NET), with minimal interaction with the dopamine transporter (DAT; Ki > 10,000 nM) [5] [6].

Reboxetine achieves maximal synaptic effects within 1–2 hours post-administration, correlating with peak plasma concentrations. Its half-life of ~12–13 hours supports sustained transporter occupancy, facilitating once- or twice-daily dosing regimens [1] [4]. Under stress conditions, reboxetine pre-treatment amplifies stress-induced NE efflux by 300–400% compared to controls, indicating enhanced noradrenergic tone during physiological challenges [7].

Molecular Targets and Binding Affinity Profiling

Reboxetine exhibits high specificity for NET over other neuroreceptors, which underpins its clinical profile and reduced off-target effects. Comprehensive receptor binding studies reveal negligible affinity (Ki > 1,000 nM) for serotonergic (5-HT1A, 5-HT2A), dopaminergic (D2, D3), muscarinic, and histaminergic receptors [5] [6]. Key exceptions include moderate affinity for α1A-adrenoceptors (Ki = 11,900 nM) and 5-HT2C receptors (Ki = 457 nM), though these remain clinically insignificant at therapeutic doses [4] [5].

Table 1: Binding Affinity Profile of Reboxetine

Molecular TargetKi (nM)Selectivity vs. NET
Norepinephrine Transporter (NET)11–13.4Reference
Serotonin Transporter (SERT)273.520-fold lower
Dopamine Transporter (DAT)>10,000>746-fold lower
α1A-Adrenoceptor11,900888-fold lower
5-HT2C Receptor45734-fold lower
Muscarinic Receptor6,700500-fold lower

Metabolically, reboxetine relies on CYP3A4-mediated oxidation, producing O-desethylreboxetine and phenolic metabolites. These metabolites exhibit negligible pharmacological activity, preserving the compound’s selective NET action [1] [4]. Drug interactions may occur with strong CYP3A4 inhibitors (e.g., ketoconazole), elevating plasma reboxetine levels [4] [8].

Synergistic Effects on Monoaminergic Neurotransmitter Systems

Despite its noradrenergic focus, reboxetine indirectly modulates dopaminergic signaling in corticolimbic pathways. Acute high-dose administration (20 mg/kg) elevates frontal cortex dopamine by 40–60%, while chronic treatment (14 days) increases basal dopamine efflux by 25% and potentiates stress-induced dopamine release [7]. This occurs via NET-dependent mechanisms: NET colocalizes with dopamine transporters in the prefrontal cortex, where it regulates dopamine clearance. NET blockade thus augments dopamine bioavailability, enhancing cognition and motivation [7].

Serotonergic interactions are minimal but pharmacodynamically relevant. Reboxetine does not alter basal serotonin levels but may enhance 5-HT neurotransmission through NE-5-HT heteroreceptor interactions. Preclinical evidence suggests NE release stimulates inhibitory α1-adrenoceptors on serotonergic neurons, potentially fine-tuning 5-HT release dynamics [5] [7].

Table 2: Neurochemical Effects of Acute vs. Chronic Reboxetine Treatment

ParameterAcute ReboxetineChronic Reboxetine (14 days)
Basal NE Efflux↑200–300%↑150–200%
Basal DA Efflux↑40–60% (high dose only)↑25%
Basal 5-HT EffluxNo changeNo change
Stress-Induced NEPotentiated (300–400%)Potentiated (200–250%)
Stress-Induced DAInduced (absent in controls)Potentiated

Impact on Noradrenergic Circuitry and Neuroplasticity

Chronic reboxetine administration induces adaptive neuroplasticity within noradrenergic circuits. In the locus coeruleus (LC)-prefrontal cortex pathway, sustained NE elevation downregulates presynaptic α2-autoreceptors, enhancing NE release probability and synaptic potentiation [5] [7]. This receptor adaptation parallels the therapeutic latency of antidepressants and may underpin reboxetine’s long-term efficacy [7].

Furthermore, reboxetine promotes neurotrophic signaling via NE-mediated β-adrenoceptor activation. Animal models demonstrate upregulated cortical brain-derived neurotrophic factor (BDNF) expression following chronic treatment, supporting synaptic remodeling and neuronal resilience [5]. These effects normalize stress-induced impairments in neurogenesis, particularly in the hippocampus, linking noradrenergic enhancement to structural plasticity [2] [7].

In humans, reboxetine improves cognitive and social functioning in depressed patients, attributed to enhanced noradrenergic neurotransmission in the prefrontal cortex—a region critical for executive function and emotional regulation [3] [4]. This distinguishes it from SSRIs, which primarily impact emotional processing via serotonergic pathways [3].

Properties

CAS Number

105017-38-7

Product Name

Reboxetine

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N

SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.